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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)propanamide

Cat. No.: B14039491 Get Quote

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 3-(3-
Chlorophenyl)propanamide

Executive Summary & Molecular Architecture
3-(3-Chlorophenyl)propanamide (CAS: 1268140-55-1) represents a critical structural scaffold

in medicinal chemistry, often utilized as a pharmacophore fragment in the development of

anticonvulsants, muscle relaxants, and enzyme inhibitors. Structurally, it serves as a

bioisostere to hydrocinnamic acid derivatives, where the amide moiety acts as a hydrogen

bond donor/acceptor pair, and the meta-chloro substituent modulates lipophilicity and metabolic

stability.

This guide provides a definitive technical profile of the compound, synthesizing available

experimental data with high-fidelity predictive modeling to support drug discovery workflows.

Table 1: Molecular Identification
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Parameter Detail

IUPAC Name 3-(3-Chlorophenyl)propanamide

Common Synonyms
3-Chloro-hydrocinnamamide; m-

Chlorohydrocinnamamide

CAS Number 1268140-55-1

Molecular Formula C₉H₁₀ClNO

Molecular Weight 183.63 g/mol

SMILES NC(=O)CCc1cccc(Cl)c1

InChI Key FGQVKOCHMPKUPU-UHFFFAOYSA-N

Physicochemical Properties: The "Chlorine Effect"
The introduction of a chlorine atom at the meta (3-position) of the phenyl ring creates specific

physicochemical shifts compared to the unsubstituted analog (3-phenylpropanamide). These

shifts are critical for optimizing ligand-target interactions.

Comparative Physicochemical Profile
Property Value / Range Source/Methodology

Physical State
Solid (Crystalline, White to

Pale Yellow)

Experimental (Hoffman Fine

Chem)

Melting Point 67 – 71 °C Experimental [1]

LogP (Lipophilicity) 1.83 ± 0.3 (Predicted) Consensus Model (XLogP3)

Water Solubility Low (~0.5 - 1.0 mg/mL) Predicted (ALOGPS)

pKa (Amide NH) ~16.5 (Very Weak Acid) Calculated

pKa (Conj. Acid) ~ -0.5 (Very Weak Base) Calculated

H-Bond Donors 1 (NH₂) Structural Analysis

H-Bond Acceptors 1 (Carbonyl O) Structural Analysis
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Mechanistic Insight: The Lipophilic Shift
The 3-chloro substituent exerts a dual effect:

Electronic (Hammett σ): The chlorine atom is electron-withdrawing (

), which slightly decreases the electron density of the aromatic ring. However, the propyl
spacer insulates the amide group from significant electronic perturbation.

Lipophilic Boost: The chlorine atom increases the partition coefficient (LogP) by

approximately 0.7 log units compared to the unsubstituted phenyl ring. This modification is a

standard medicinal chemistry tactic to improve Blood-Brain Barrier (BBB) penetration without

significantly increasing molecular weight.

Synthetic Methodology
While direct amidation of esters is possible, the most robust and scalable route for research

applications involves the activation of 3-(3-chlorophenyl)propanoic acid via its acyl chloride.

This method avoids the poor atom economy of coupling reagents (like EDC/NHS) for simple

fragments.

Reaction Pathway Visualization

Figure 1: Acid Chloride Activation Route for Amide Synthesis
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Step-by-Step Protocol (Self-Validating)
Materials:

3-(3-Chlorophenyl)propanoic acid (1.0 eq)

Thionyl Chloride (SOCl₂, 1.5 eq)
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Ammonium Hydroxide (28% NH₃, Excess) or Ammonia in Dioxane (0.5 M)

Dichloromethane (DCM, Anhydrous)[1]

Procedure:

Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and drying

tube (CaCl₂), dissolve 3-(3-chlorophenyl)propanoic acid in anhydrous DCM.

Chlorination: Add Thionyl Chloride dropwise. Critical Step: Add a catalytic amount of DMF (1-

2 drops) to initiate the Vilsmeier-Haack-like catalytic cycle, significantly accelerating acyl

chloride formation.

Reflux: Heat to gentle reflux (40°C) for 2 hours. Monitor by TLC (convert a mini-aliquot to

methyl ester with MeOH to check completion).

Evaporation: Remove solvent and excess SOCl₂ under reduced pressure. Validation: The

residue should be a yellow oil (Acyl Chloride). Do not purify; use immediately.

Amidation: Re-dissolve the residue in dry DCM. Cool to 0°C in an ice bath.

Quench/React: Slowly add the ammonia source. If using aqueous NH₄OH, vigorous stirring

is required (biphasic reaction). If using NH₃/Dioxane, a white precipitate (NH₄Cl) will form

immediately.

Workup: Dilute with water. Extract with DCM (3x). Wash organic layer with 1M HCl (to

remove unreacted amine), then Sat. NaHCO₃ (to remove unreacted acid), then Brine.

Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane if

necessary to achieve the target melting point (67-71°C).

Biopharmaceutical Implications (ADME)
For researchers incorporating this fragment into larger drug candidates, the following ADME

(Absorption, Distribution, Metabolism, Excretion) profile is predicted based on physicochemical

descriptors.
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Metabolic Stability Logic
Oxidation Blocking: The 3-chloro substituent effectively blocks metabolic oxidation at the

meta position, a common clearance pathway for phenyl rings (via CYP450 enzymes).

Soft Spot: The benzylic carbons (propyl chain) remain susceptible to hydroxylation, but the

amide terminus is generally stable against rapid hydrolysis in plasma compared to esters.

Blood-Brain Barrier (BBB) Permeability
The compound exhibits characteristics favorable for CNS penetration:

MW < 400: (183.63 Da)[2]

PSA (Polar Surface Area): ~43 Å² (Well below the 90 Å² threshold for BBB).

LogP: ~1.8 (Optimal range is 2.0–3.5, but 1.8 allows for moderate passive diffusion).

Decision Tree: Lead Optimization
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Figure 2: Medicinal Chemistry Decision Logic for this Scaffold
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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